2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid
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Overview
Description
2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid is an organic compound known for its unique structural properties and potential applications in various scientific fields. It is a derivative of aspartic acid and is characterized by the presence of an amino group, a methoxy group, and a dimethyl-substituted oxobutanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid typically involves the reaction of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl-substituted compounds.
Scientific Research Applications
2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active products. Its effects are mediated through binding to active sites on enzymes, altering their activity and influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Aspartic acid: A naturally occurring amino acid with similar structural features.
Methoxy-substituted amino acids: Compounds with methoxy groups attached to the amino acid backbone.
Dimethyl-substituted oxo acids: Compounds with dimethyl groups and oxo functionalities.
Uniqueness
2-Amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H13NO4 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-amino-4-methoxy-3,3-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-7(2,6(11)12-3)4(8)5(9)10/h4H,8H2,1-3H3,(H,9,10) |
InChI Key |
UIIKWTKJGVDONY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)O)N)C(=O)OC |
Origin of Product |
United States |
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